molecular formula C5H10 B089616 1-Pentene CAS No. 109-67-1

1-Pentene

Cat. No.: B089616
CAS No.: 109-67-1
M. Wt: 70.13 g/mol
InChI Key: YWAKXRMUMFPDSH-UHFFFAOYSA-N
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Description

1-Pentene is an unsaturated hydrocarbon belonging to the alkene group, characterized by the presence of a carbon-carbon double bondThis compound is a colorless liquid at room temperature with a slightly sweet and pungent odor, resembling that of petroleum .

Chemical Reactions Analysis

1-Pentene undergoes a variety of chemical reactions due to the presence of the carbon-carbon double bond:

Scientific Research Applications

Chemical Synthesis

1. Olefin Metathesis
1-Pentene plays a crucial role in olefin metathesis reactions, which are essential for synthesizing complex organic molecules. These reactions allow for the redistribution of alkene fragments without producing hazardous byproducts. Specifically, this compound can be used in cross-metathesis to release azide-containing sugars from solid supports, facilitating the synthesis of oligosaccharides .

2. Hydroamidomethylation
A notable application of this compound is in the development of a rhodium/xantphos homogeneous catalyst system for the direct chemo- and regioselective mono-N-alkylation of primary amides. This method utilizes this compound and acetamide as model substrates, showcasing its utility in creating N-alkylamides .

Polymer Production

1. Polypropylene Production
this compound is used as a comonomer in the production of polypropylene (PP), specifically in the manufacture of impact copolymers. The incorporation of this compound enhances the flexibility and toughness of polypropylene, making it suitable for various applications including automotive parts and packaging materials .

2. High Oxygen Permeability Polymers
Mitsui Chemicals has developed polymers from this compound that exhibit high oxygen permeability. These polymers are used in cell culture vessels and other medical applications where gas exchange is critical .

Fuel Additive

This compound is also utilized as a gasoline additive due to its characteristic odor and ability to enhance fuel quality. Its presence contributes to the distinctive smell of gasoline while improving combustion properties .

Environmental Research

Recent studies have investigated the combustion chemistry of this compound, particularly its pyrolysis under various conditions. Research indicates that understanding the pyrolysis behavior can help in developing cleaner combustion technologies and reducing emissions associated with fuel use .

Case Studies

Application AreaDescriptionKey Findings/Notes
Chemical Synthesis Used in olefin metathesis and hydroamidomethylationFacilitates complex organic synthesis without hazards
Polymer Production Comonomer for polypropylene; high oxygen permeability polymersEnhances mechanical properties and gas exchange
Fuel Additive Enhances gasoline quality and odorImproves combustion properties
Environmental Research Investigated for cleaner combustion technologiesPyrolysis studies contribute to emissions reduction

Comparison with Similar Compounds

1-Pentene can be compared with other alkenes such as:

This compound is unique due to its specific chain length and reactivity, making it suitable for specific industrial applications and research purposes.

Biological Activity

1-Pentene is a linear alkene with the chemical formula C₅H₁₀. It is primarily used in the production of polymers and as an intermediate in organic synthesis. Understanding its biological activity is crucial for assessing its safety and potential applications in various fields, including pharmaceuticals and environmental science.

This compound is characterized by its unsaturation, which allows it to participate in various chemical reactions, including polymerization and oxidation. Its structure can be represented as follows:

CH2=CHCH2CH2CH3\text{CH}_2=CH-\text{CH}_2-\text{CH}_2-\text{CH}_3

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its mutagenicity, toxicity, and potential interactions with biological systems.

Mutagenicity Studies

Research indicates that this compound does not exhibit mutagenic properties. A study published in Mutation Research showed that this compound, along with other similar compounds, did not lead to bacterial mutagenicity under any tested conditions. Specifically, it was found to be non-mutagenic in strains TA98, TA100, and YG7108 . In contrast, its epoxide derivative, 1,2-epoxypentane, demonstrated significant mutagenic effects.

Table 1: Mutagenicity of this compound and Related Compounds

CompoundTester StrainMutagenicity
This compoundTA98Negative
TA100Negative
YG7108Negative
1,2-EpoxypentaneTA1535Positive

Toxicity Studies

Acute toxicity studies reveal that this compound has low acute lethal toxicity. The LC50 values indicate a high threshold for lethality: for instance, a 4-hour exposure in rats resulted in an LC50 of approximately 175,000 mg/m³ . This suggests that while it can be toxic at high concentrations, it is relatively safe under normal exposure conditions.

Table 2: Acute Toxicity Data for this compound

SpeciesExposure DurationLC50 (mg/m³)
Rats4 hours175,000
Mice2 hours180,000

Absorption and Distribution

The absorption of this compound occurs primarily through the lungs, leading to widespread distribution within the body. A study indicated that after exposure to 300 ppm of various alkenes including this compound, concentrations were significantly higher in fat and brain tissues compared to blood and other organs .

Table 3: Tissue Concentrations of this compound

TissueConcentration (µg/g)
Blood8.6 ± 1.4
Brain41.0 ± 4.9
Liver51.6 ± 12.9
Lung31.4 ± 10.6
Kidneys105.7 ± 13.7
Fat368 ± 79

Case Study: Occupational Exposure

A case study involving workers exposed to high levels of pentenes indicated respiratory symptoms but no long-term mutagenic effects were observed . This aligns with laboratory findings suggesting that while acute exposure can lead to irritation or CNS effects at very high concentrations (greater than 150,000 ppm), chronic exposure does not appear to result in significant genetic damage.

Q & A

Basic Research Questions

Q. What spectroscopic techniques effectively distinguish 1-pentene from cyclopentane, and how are they applied?

  • Methodological Answer : Infrared (IR) spectroscopy is critical for differentiating this compound (C=C bond) from cyclopentane. The C=C stretching vibration in this compound produces a distinct absorption peak at 1650 cm⁻¹ , absent in cyclopentane. Additionally, sp² hybridized C–H bonds in this compound show absorptions at 3150–3000 cm⁻¹ , while cyclopentane exhibits only sp³ C–H stretches (~2900 cm⁻¹) . Mass spectrometry can further confirm molecular weight (70.1329 g/mol) and fragmentation patterns unique to alkenes.

Q. How can the molecular structure of this compound be validated using NMR spectroscopy?

  • Methodological Answer : ¹H NMR analysis reveals characteristic splitting patterns due to vinyl protons. For this compound (CH₂=CHCH₂CH₂CH₃), the terminal vinylic protons (C1 and C2) resonate as a triplet (δ ~4.8–5.0 ppm) coupled to adjacent CH₂ groups. Integration ratios confirm hydrogen distribution, while deuterium-labeling experiments (e.g., in hydrolysis studies) track isotopic shifts to verify bonding configurations. For example, deuterium distribution in hydrolysis products can distinguish between rotational isomers .

Q. What thermodynamic properties of this compound are essential for experimental design, and how are they determined?

  • Methodological Answer : Key properties include heat capacity , critical temperature/pressure , and phase equilibria . Isobaric heat capacity (e.g., 9.54 ± 0.02 J/mol·K at bubble point) is measured via calorimetry . Critical parameters (e.g., Tc = 464.5 K, Pc = 3.56 MPa) are derived from vapor-liquid equilibrium studies using static reactors or shock tubes. Phase diagrams for binary mixtures (e.g., this compound + chlorobenzene) are constructed using gas-liquid chromatography or static equilibrium cells .

Q. How is the purity of this compound assessed in synthetic or catalytic studies?

  • Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) is standard, using ≥99.5% purity as a benchmark. Impurity profiling (e.g., isomers like 2-pentene) requires polar capillary columns (e.g., DB-Wax) for separation. NMR integration and IR spectral absence of OH/NH stretches also confirm absence of contaminants .

Advanced Research Questions

Q. What experimental designs are used to study high-temperature oxidation kinetics of this compound?

  • Methodological Answer : Shock tube reactors coupled with OH radical emission detection (λ = 306 nm) measure ignition delay times. For example, this compound–O₂–Ar mixtures (1–2% hydrocarbon, equivalence ratios 0.5–2) are heated to 1130–1620 K under 7.3–9.5 atm. Detailed kinetic mechanisms (e.g., generated via EXGAS software) are validated against experimental delays. Sensitivity analysis identifies dominant pathways, such as β-scission to ethyl radicals, which enhance reactivity compared to larger alkenes .

Q. How do co-adsorbates like CO influence the surface interaction of this compound on γ-Al₂O₃ catalysts?

  • Methodological Answer : ¹³C NMR relaxation studies (T₁,ads/T₁,bulk ratios) reveal that pre-adsorbed CO weakens this compound’s adsorption on alumina. For 0.5 ML this compound co-adsorbed with CO, the C1 and C2 carbons (vinyl group) show reduced surface interaction, mimicking monolayer adsorption. Pre-adsorbed CO restricts alkyl chain mobility (C5 carbon), suggesting stronger lateral interactions. This mirrors industrial catalyst behavior, where CO moderates alkene hydrogenation selectivity .

Q. What computational methods resolve contradictions in this compound combustion mechanisms?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT for bond dissociation energies) and kinetic Monte Carlo simulations address discrepancies. For example, conflicting data on HO₂ radical formation during low-temperature oxidation are resolved by modeling H-abstraction pathways. Flow rate analysis in EXGAS-generated mechanisms identifies dominant channels (e.g., allylic H abstraction vs. O₂ addition) under varying pressures and equivalence ratios .

Q. How is the autoignition behavior of this compound compared to n-pentane in engine-relevant conditions?

  • Methodological Answer : Static reactor systems map pressure-temperature profiles at equivalence ratios (e.g., 0.8) and initial pressures (1–10 atm). Species profiles (e.g., aldehydes, CO) are quantified via GC-MS. This compound’s higher reactivity than n-pentane is attributed to rapid β-scission (yielding ethyl radicals) and faster chain-branching. Comparison with 1-butene/1-hexene shows methyl radical dominance in larger alkenes reduces reactivity .

Q. What methodologies quantify the mutagenic potential of this compound in bacterial assays?

  • Methodological Answer : Ames tests using Salmonella typhimurium strains (TA98, TA100) assess mutagenicity. This compound (≤10% v/v in DMSO) is incubated with metabolic activation (S9 liver homogenate). Colony counts after 48 hours quantify reverse mutations. Negative controls (solvent-only) and positive controls (e.g., sodium azide) validate results. 2-Pentene diastereomers are tested similarly to isolate stereochemical effects .

Q. How do isotopic labeling studies elucidate this compound’s decomposition pathways in Grignard reactions?

  • Methodological Answer : Deuterium-labeled this compound (e.g., CH₂=CHCH₂CH₂CD₃) undergoes hydrolysis, and products are analyzed via NMR. Integration of deuterium distribution in cyclobutylmethyl intermediates reveals equilibrium constants (e.g., K ≈ 2.5 × 10³ at 140°C) for ring-opening/closure steps. Kinetic isotope effects (KIEs) differentiate rate-determining steps, such as β-hydrogen transfer vs. radical recombination .

Properties

IUPAC Name

pent-1-ene
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InChI

InChI=1S/C5H10/c1-3-5-4-2/h3H,1,4-5H2,2H3
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InChI Key

YWAKXRMUMFPDSH-UHFFFAOYSA-N
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Canonical SMILES

CCCC=C
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Molecular Formula

C5H10
Record name 1-PENTENE
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Related CAS

25587-78-4, 25587-79-5
Record name 1-Pentene, homopolymer, isotactic
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DSSTOX Substance ID

DTXSID7025849
Record name 1-Pentene
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Molecular Weight

70.13 g/mol
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Physical Description

1-pentene is a colorless liquid with an odor of gasoline. Flash point -20 °F (Aldrich). Insoluble in water and less dense than water. Hence floats on water. Flammable vapor is produced. Boiling point 86 °F. (USCG, 1999), Liquid, Gas or Vapor; Liquid, Colorless liquid with an odor of gasoline; [CAMEO] Colorless liquid; bp = 30-32 deg C; [MSDSonline], bp = 35 deg C; [ChemIDplus] Liquid; [HSDB]
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Boiling Point

85.8 °F at 760 mmHg (USCG, 1999), 29.9 °C
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Flash Point

-60 °F (USCG, 1999), -18 °C, -18 °C OC /From table/
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Solubility

Sol in all proportions in alcohol, ether, and benzene, Miscible in ethanol and ethyl ether, soluble in benzene., In water, 148 mg/l @ 25 °C
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Density

0.641 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6405 @ 20 °C/4 °C
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Vapor Density

2.42 (AIR= 1)
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Vapor Pressure

635.0 [mmHg], 60.8 [mmHg], 635 mm Hg @ 25 °C, 60.8 mm Hg @ 25 °C
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Color/Form

Liquid, Colorless liquid, LIQ @ ROOM TEMP

CAS No.

109-67-1, 68527-11-7, 68814-91-5, 25377-72-4
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Melting Point

-265 °F (USCG, 1999), -165.2 °C
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Synthesis routes and methods I

Procedure details

Addition of 1 atm. ethylene to a photostationary state mixture of IIa,b (1.4:1 a:b at 25°, toluene solution, see Example E) followed by continued photolysis at 25° resulted in slow production of free pentene, primarily trans-2-pentene. Less than 0.1 equiv pentene was evolved after 1 hour irradiation. Pentene formation did not occur thermally at 25°. The isomeric distribution, as measured after 15 and 60 min photolysis, was 85% trans-2-pentene, 10-12% cis-2-pentene, and 3-5% 1-pentene.
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Synthesis routes and methods II

Procedure details

The disproportionation reaction is carried out by first purging the guard columns and metathesis reactor with an approximately 100 mL/min flow of N2 at atmospheric pressure. The purged reactor and guard columns are then heated to 500° C. with continuing N2 flow for 1 hr. The guard columns and reactors are maintained at 500° C.; then approximately 100 mL/min of H2 gas at atmospheric pressure is added to the N2 purge, and maintained for 2 hrs. The reactor is then cooled to 200° C., and the guard columns cooled to 50° C., and the flow of N2 and 112 is reduced to 50 mL/min. After purification in the respective guard columns, liquefied renewable 2-butene is then introduced into the butene guard column at a rate of 0.10 g/min, and liquefied renewable ethylene is introduced into the ethylene guard column at a flow rate of 64.5 mL/min and a pressure of 3.5 MPa. The ethylene, 2-butene, and H2 (7.0 mL/min, 3.5 MPa) were then charged into the metathesis reactor (after preheating to 200° C.). The butene conversion rate obtained by subtracting the total amount of trans-2-butene, cis-2-butene and 1-butene contained in the outlet gas from the metathesis reactor is 71%. The propylene selectivity based on butene is 90%. Small amounts of propane, pentene and hexene are also produced.
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Retrosynthesis Analysis

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